19:0 Cholesterol ester, cholest-5-en-3beta-yl nonadecanoate, methanol solution

描述

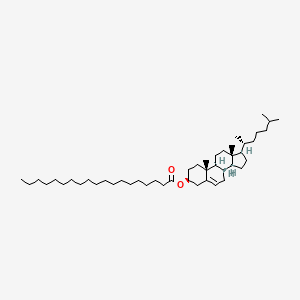

19:0 Cholesterol ester, also known as cholest-5-en-3beta-yl nonadecanoate, is a compound that plays a significant role in lipid metabolism. It is a cholesterol ester, which means it is a cholesterol molecule esterified with a fatty acid. This compound is often used as a quantitative lipid standard to monitor different lipid extract concentrations .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 19:0 Cholesterol ester involves the esterification of cholesterol with nonadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the pure ester .

Industrial Production Methods

In industrial settings, the production of 19:0 Cholesterol ester follows similar principles but on a larger scale. The process involves the esterification of cholesterol with nonadecanoic acid in the presence of a catalyst. The reaction is conducted in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques .

化学反应分析

Types of Reactions

19:0 Cholesterol ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to yield cholesterol and nonadecanoic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the cholesterol moiety.

Reduction: Reduction reactions can modify the ester bond or the cholesterol structure.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products

Hydrolysis: Cholesterol and nonadecanoic acid.

Oxidation: Oxidized derivatives of cholesterol.

Reduction: Reduced forms of the ester or cholesterol.

科学研究应用

Chemical and Biological Applications

1. Lipidomics and Quantification

19:0 Cholesterol ester serves as a standard in lipidomics for quantifying lipid concentrations in biological samples. This is particularly important in studies examining lipid metabolism and the role of lipids in cellular functions. The compound's unique properties allow researchers to accurately measure lipid profiles in various conditions, which is essential for understanding metabolic disorders and diseases related to lipid metabolism .

2. Role in Lipid Metabolism

Research has shown that 19:0 Cholesterol ester is involved in critical metabolic pathways. It acts as a substrate for the enzyme Lecithin-Cholesterol Acyl Transferase (LCAT), which catalyzes the conversion of cholesterol into cholesteryl esters. This reaction is vital for the transport of cholesterol in the bloodstream and its uptake by cells . Understanding this mechanism can provide insights into cardiovascular health and the development of atherosclerosis.

Medical Applications

1. Cardiovascular Disease Research

Alterations in cholesterol ester levels, including 19:0 Cholesterol ester, have been linked to cardiovascular diseases (CVD). Studies indicate that lower concentrations of cholesteryl esters correlate with increased risk factors for CVD, highlighting the importance of monitoring these lipids in clinical settings . For instance, a study demonstrated significant differences in the CE/Chol ratio among cohorts with varying cardiovascular conditions, suggesting potential diagnostic applications .

2. Drug Formulation

In pharmaceutical applications, 19:0 Cholesterol ester is utilized in the formulation of lipid-based drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy . This application is particularly relevant in developing treatments for diseases where lipid metabolism is disrupted.

Industrial Applications

1. Quality Control Standards

In industrial settings, 19:0 Cholesterol ester is employed as a quality control standard in the production of lipid-based products. Its consistent properties allow manufacturers to ensure product quality and compliance with regulatory standards .

2. Food Industry

The compound also finds applications in the food industry as an ingredient that can enhance nutritional profiles or improve texture and stability in food products. Its role as an emulsifier can improve the consistency of various formulations .

Table 1: Summary of Applications

| Field | Application |

|---|---|

| Chemistry | Standard in lipidomics |

| Biology | Study of lipid metabolism |

| Medicine | Research on cardiovascular diseases |

| Industry | Quality control standard for lipid products |

| Food Industry | Emulsifier and texture enhancer |

Table 2: Impact on Cardiovascular Health

| Cohort Type | CE Concentration | Cholesterol Concentration | CE/Chol Ratio |

|---|---|---|---|

| Control | High | Variable | High |

| Acute Coronary Syndrome (ACS) | Low | Variable | Low |

| Stable Angina Pectoris (SAP) | Low | Variable | Low |

Case Studies

- Lipid Metabolism Study

- Cardiovascular Research

作用机制

The primary mechanism of action of 19:0 Cholesterol ester involves its role in lipid metabolism. It is a substrate for the enzyme lecithin cholesterol acyl transferase (LCAT), which catalyzes the formation of cholesterol esters from cholesterol and phosphatidylcholine. This reaction is crucial for the transport of cholesterol in the bloodstream and its uptake by cells .

相似化合物的比较

Similar Compounds

Cholesteryl oleate: Another cholesterol ester with oleic acid.

Cholesteryl linoleate: Cholesterol esterified with linoleic acid.

Cholesteryl palmitate: Cholesterol ester with palmitic acid.

Uniqueness

19:0 Cholesterol ester is unique due to its specific fatty acid component, nonadecanoic acid. This makes it particularly useful as a standard in lipidomics, as it provides a distinct and measurable signal in analytical techniques .

生物活性

19:0 Cholesterol ester, cholest-5-en-3beta-yl nonadecanoate, is a specific cholesterol ester that plays a significant role in lipid metabolism and cellular functions. This compound's biological activity has implications for various health conditions, particularly cardiovascular diseases and metabolic disorders. This article presents a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for 19:0 cholesterol ester is with a molecular weight of approximately 666.63 g/mol. This compound is characterized by its long-chain fatty acid component (nonadecanoate) esterified to cholesterol, which contributes to its unique properties in biological systems.

Lipid Metabolism

Cholesterol esters, including 19:0 cholesterol ester, are crucial in cellular lipid metabolism. They are stored in lipid droplets and can be mobilized for energy or converted back to free cholesterol when needed. Studies have shown that alterations in the levels of cholesterol esters can influence the risk of atherosclerosis and cardiovascular diseases. For instance, oxidized cholesterol esters have been implicated in the pathogenesis of these conditions by promoting inflammation and foam cell formation in macrophages .

Interaction with Macrophages

Research indicates that 19:0 cholesterol ester can modulate macrophage activity. Specifically, it has been shown to influence lipid uptake and storage within these immune cells. For example, oxidized forms of cholesterol esters activate Toll-like receptor 4 (TLR4) pathways in macrophages, leading to enhanced lipid accumulation and foam cell formation . This process is critical in the development of atherosclerotic plaques.

Case Studies

- Atherosclerosis and Cholesterol Esters : A study involving patients with myocardial infarction demonstrated elevated levels of oxidized cholesterol esters in their plasma. These findings suggest a direct correlation between high levels of oxidized cholesterol esters and increased cardiovascular risk .

- Lipid Droplet Formation : In vitro experiments using A431 cells showed that the presence of cholesterol esters significantly affects the formation of lipid droplets. The study found that the ratio of triglycerides to cholesterol esters impacts the physical state of these droplets, which is essential for understanding lipid metabolism under pathological conditions .

The mechanisms through which 19:0 cholesterol ester exerts its biological effects include:

- Inhibition of Cholesterol Uptake : Research indicates that certain cholesterol ester hydroperoxides inhibit cholesterol uptake in hepatocytes and macrophages through specific signaling pathways (LXRα-IDOL-LDLR pathway). This inhibition can lead to elevated plasma cholesterol levels while decreasing hepatic cholesterol .

- Induction of Inflammatory Responses : Oxidized forms of cholesterol esters can activate inflammatory pathways in macrophages, contributing to chronic inflammation associated with atherosclerosis .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 666.63 g/mol |

| Biological Role | Lipid storage, inflammation modulation |

| Associated Health Risks | Atherosclerosis, CVD |

常见问题

Basic Research Questions

Q. What experimental design considerations are critical when using 19:0 cholesterol ester as a quantitative lipid standard?

To ensure accuracy, calibrate analytical instruments (e.g., HPLC or GC-MS) using serial dilutions of the compound in methanol/chloroform/toluene (50:25:25) solution . Validate linearity across expected concentration ranges (~10 μg/mL) and account for solvent volatility by preparing fresh working standards. Include internal standards (e.g., deuterated lipids) to correct for extraction efficiency . Store solutions at −20°C in amber vials to prevent photodegradation and solvent evaporation .

Q. How is 19:0 cholesterol ester structurally characterized in lipidomic studies?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₄₆H₈₂O₂; MW 666.63 g/mol) and tandem MS (MS/MS) to identify fragmentation patterns unique to the nonadecanoate acyl chain . Nuclear magnetic resonance (NMR) can resolve stereochemical features (e.g., 3β-hydroxyl group configuration) . Cross-validate results with retention time data from reverse-phase HPLC .

Q. What safety protocols are essential for handling this compound in methanol solution?

Due to flammability (flash point: 49.5°F) and toxicity (Hazard Class 3), use explosion-proof equipment in well-ventilated areas. Wear nitrile gloves and eye protection to avoid dermal/ocular exposure. Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations for flammable liquids .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic hydrolysis rates of 19:0 cholesterol ester across experimental models?

Discrepancies may arise from differences in enzyme specificity (e.g., cholesterol esterase vs. LCAT) or substrate accessibility in lipid bilayers. Compare hydrolysis kinetics in vitro (purified enzymes) and in cell-based assays (e.g., macrophage foam cells). Use isotopic labeling (e.g., ²H or ¹³C) to track hydrolysis products via LC-MS . Validate findings with inhibitors like triaisopropylpyrophosphoramide to isolate enzyme contributions .

Q. What methodological challenges arise when synthesizing 19:0 cholesterol ester derivatives for structure-activity studies?

Esterification of cholesterol with nonadecanoic acid requires anhydrous conditions to avoid hydrolysis. Optimize reaction time and catalyst (e.g., HCl) concentration to maximize yield, as seen in carbamate derivative synthesis . Purify products via column chromatography (silica gel, hexane/acetone gradients) and confirm purity (>98%) by melting point analysis and HPLC .

Q. How do solvent composition and temperature affect the stability of 19:0 cholesterol ester in methanol solution?

Methanol/chloroform/toluene (50:25:25) reduces oxidation but may precipitate at −20°C. Monitor degradation via UV-Vis (λ = 210 nm for ester bonds) and adjust storage to −80°C for long-term stability. For in vitro assays, replace volatile solvents with lipid-friendly buffers (e.g., PBS with cyclodextrin) to maintain solubility .

Q. What analytical discrepancies occur between GC-MS and LC-MS when quantifying 19:0 cholesterol ester in biological matrices?

GC-MS requires derivatization (e.g., silylation) for volatility, which may alter fragmentation patterns. LC-MS avoids this but suffers from ion suppression in complex samples. Normalize data using internal standards (e.g., ¹³C-labeled cholesterol esters) and cross-validate with enzymatic assays (e.g., cholesterol oxidase) .

Q. How does the acyl chain length of cholesterol esters influence their role in lipid raft formation?

Long-chain esters like 19:0 increase lipid order and raft stability compared to shorter chains (e.g., 18:1). Use fluorescence anisotropy (e.g., DPH probes) and atomic force microscopy to compare membrane rigidity. Correlate findings with cellular cholesterol efflux rates in macrophage models .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-44(47)48-39-31-33-45(5)38(35-39)27-28-40-42-30-29-41(37(4)25-23-24-36(2)3)46(42,6)34-32-43(40)45/h27,36-37,39-43H,7-26,28-35H2,1-6H3/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYWECIJXTVRSG-TVDLSCFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312604 | |

| Record name | Cholesteryl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(19:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25605-90-7 | |

| Record name | Cholesteryl nonadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25605-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesteryl nonadecanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFP4L73FX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(19:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。